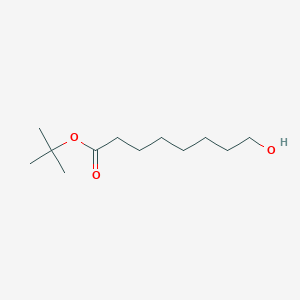

tert-Butyl 8-hydroxyoctanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 8-hydroxyoctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h13H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFNOXGQNLNKTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401901-41-5 | |

| Record name | tert-butyl 8-hydroxyoctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl 8-hydroxyoctanoate chemical properties

An In-Depth Technical Guide to tert-Butyl 8-hydroxyoctanoate: Properties, Synthesis, and Applications in Drug Development

Introduction

This compound stands as a pivotal molecule in modern organic synthesis and medicinal chemistry. As a bifunctional aliphatic chain, it incorporates two key chemical motifs: a terminal primary hydroxyl group and a sterically hindered tert-butyl ester. This unique combination makes it an invaluable building block, particularly as a flexible linker in the rational design of complex molecular architectures. Its utility is most prominently highlighted in the burgeoning field of targeted protein degradation, where it serves as a foundational component for Proteolysis Targeting Chimeras (PROTACs)[1]. This guide offers a comprehensive exploration of its chemical properties, synthetic routes, reactivity, and critical applications for researchers and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is the bedrock of its effective application. This section details the known physical characteristics and predicted spectroscopic profile of this compound.

Core Chemical Properties

The fundamental properties of this compound are summarized below. While experimental physical data such as boiling and melting points are not extensively published, its identity is well-defined by its structural and computed data.

| Property | Value | Source |

| CAS Number | 401901-41-5 | [1][2][3] |

| Molecular Formula | C₁₂H₂₄O₃ | [1][2][3] |

| Molecular Weight | 216.32 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | t-butyl-8-hydroxyoctanoate, 8-Hydroxyoctanoic Acid 1,1-Dimethylethyl Ester | [2][4] |

| Appearance | Colorless to pale yellow oil (inferred from similar compounds) | [5] |

| Predicted XLogP3 | 2.5 | [2][4] |

| Hydrogen Bond Donor Count | 1 | [2][4] |

| Hydrogen Bond Acceptor Count | 3 | [2][4] |

| Rotatable Bond Count | 9 | [4] |

| Exact Mass | 216.17254462 Da | [2][6] |

Spectroscopic Characterization (Predicted)

The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Based on its functional groups, the following spectral characteristics are anticipated.

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides a clear map of the molecule's hydrogen environments.

-

δ ~3.64 ppm (t, J ≈ 6.6 Hz, 2H): The two protons on the carbon adjacent to the hydroxyl group (C8-H₂).

-

δ ~2.20 ppm (t, J ≈ 7.4 Hz, 2H): The two protons on the carbon alpha to the ester carbonyl (C2-H₂).

-

δ ~1.65 – 1.50 ppm (m, 4H): Methylene protons at C3 and C7.

-

δ ~1.44 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

-

δ ~1.35 ppm (m, 4H): The remaining methylene protons of the central alkyl chain (C4, C5, C6).

-

δ ~1.5 (br s, 1H): The hydroxyl proton; its chemical shift and appearance can vary with concentration and solvent.

¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum confirms the carbon backbone and the presence of key functional groups. A guide for a similar compound, tert-Butyl 4-hydroxybutanoate, provides a strong basis for these predictions[7].

-

δ ~173.5 ppm: The carbonyl carbon of the ester (C1).

-

δ ~80.5 ppm: The quaternary carbon of the tert-butyl group.

-

δ ~62.9 ppm: The carbon bearing the hydroxyl group (C8).

-

δ ~35.8 ppm: The carbon alpha to the carbonyl (C2).

-

δ ~32.7 ppm: The carbon adjacent to the alcohol-bearing carbon (C7).

-

δ ~29.0 - 25.0 ppm: The remaining four methylene carbons of the alkyl chain (C3, C4, C5, C6).

-

δ ~28.2 ppm: The three equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying the principal functional groups.

-

~3600-3200 cm⁻¹ (broad): A prominent broad absorption indicating the O-H stretching of the alcohol group[5].

-

~2975, 2935, 2860 cm⁻¹ (strong): C-H stretching vibrations from the alkyl chain and tert-butyl group.

-

~1730 cm⁻¹ (strong, sharp): A characteristic C=O stretching vibration for the saturated ester[5].

-

~1150 cm⁻¹ (strong): C-O stretching of the ester group.

Mass Spectrometry (MS): Mass spectrometry reveals the molecular weight and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 216.17, though it may be of low abundance in Electron Ionization (EI) MS.

-

Key Fragments: A prominent fragment from the neutral loss of isobutylene (56 Da) resulting in a peak at m/z = 160. Another characteristic fragment is the tert-butyl cation at m/z = 57[8].

Part 2: Synthesis and Reactivity

The synthesis of this compound can be approached from multiple angles, depending on the available starting materials and desired scale. Its reactivity is governed by the orthogonal nature of its two primary functional groups.

Synthetic Methodologies

Two logical and efficient synthetic strategies are outlined below.

Route A: Selective Reduction of a Carboxylic Acid This approach leverages the differential reactivity of a carboxylic acid and an ester towards certain reducing agents. The starting material, mono-tert-butyl suberate, can be prepared from suberic acid.

*dot graph "Synthetic_Route_A" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} *enddot Caption: Route A: Synthesis via selective reduction.

Experimental Protocol: Selective Reduction

-

Esterification: To a solution of suberic acid (1.0 eq) in toluene, add tert-butyl acetate (3.0 eq) and a catalytic amount of a strong acid catalyst like bis(trifluoromethanesulfonyl)imide (Tf₂NH)[9]. Heat the reaction to 80 °C and monitor by TLC until the formation of the mono-ester is maximized. Cool, wash with saturated NaHCO₃ solution, and concentrate to yield mono-tert-butyl suberate.

-

Reduction: Dissolve the crude mono-tert-butyl suberate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.

-

Add borane-THF complex (BH₃·THF, 1.0 M in THF, ~1.1 eq) dropwise, maintaining the temperature at 0 °C. Causality Insight: Borane complexes are highly selective for reducing carboxylic acids over esters, which is critical for the success of this transformation.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

-

Remove the solvent under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Route B: Esterification of 8-Hydroxyoctanoic Acid A more direct route involves the esterification of commercially available 8-hydroxyoctanoic acid[10].

*dot graph "Synthetic_Route_B" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} *enddot Caption: Route B: Synthesis via direct esterification.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the distinct reactivity of its hydroxyl and ester functionalities.

*dot graph "Reactivity_Diagram" { layout=dot; node [shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} *enddot Caption: Key reaction pathways for functionalization.

-

The Hydroxyl Group: This primary alcohol is a versatile handle for introducing new functionality. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to an ether or another ester. This position is the primary point of attachment when the molecule is used as a linker.

-

The tert-Butyl Ester Group: This group serves as a robust protecting group for the carboxylic acid. The steric bulk of the tert-butyl group prevents it from being easily hydrolyzed by base or attacked by most nucleophiles[5][11]. It remains stable under conditions used to modify the hydroxyl end. Deprotection is efficiently achieved under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), which releases the free carboxylic acid.

Part 3: Applications in Drug Development and Research

The orthogonal nature of its functional groups makes this compound a premier building block in multi-step synthesis, especially in the construction of PROTACs.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them.

This compound is an ideal precursor for the linker component[1]. The C8 alkyl chain provides flexibility and spacing, which is crucial for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

*dot graph "PROTAC_Structure" { layout=dot; rankdir="LR"; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368", style=dashed];

} *enddot Caption: General structure of a PROTAC molecule.

Workflow for PROTAC Synthesis

The following protocol outlines a generalized workflow for incorporating the linker into a PROTAC.

-

Functionalization of the Linker: The hydroxyl group of this compound is typically the first point of attachment. It can be converted to a more reactive species, such as an azide, an alkyne for "click" chemistry, or an alkyl halide for nucleophilic substitution.

-

Coupling to First Ligand: The functionalized linker is reacted with either the target protein ligand or the E3 ligase ligand. The choice depends on the overall synthetic strategy. Trustworthiness Principle: Each step of the synthesis must be validated. Purification via chromatography and structural confirmation by NMR and MS are essential to ensure the integrity of the intermediate before proceeding.

-

Deprotection of the Ester: The tert-butyl ester is removed using acidic conditions (e.g., 20-50% TFA in DCM) to reveal the free carboxylic acid.

-

Coupling to Second Ligand: The newly exposed carboxylic acid is activated (e.g., using HATU or EDC/HOBt) and coupled to an amine handle on the second ligand via amide bond formation.

-

Final Purification: The final PROTAC molecule is purified to a high degree using reverse-phase HPLC to ensure its suitability for biological assays.

Part 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.

| Hazard Class | GHS Statement | Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |

(Source: ECHA C&L Inventory)[2]

Handling and Storage Recommendations:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood[12].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat[12].

-

Storage: For long-term stability, the compound should be stored at -20°C[3]. Keep the container tightly sealed in a dry and well-ventilated place.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists[12].

Conclusion

This compound is a versatile and highly valuable chemical tool. Its defined structure, featuring a flexible alkyl chain with orthogonally protected hydroxyl and carboxyl functionalities, makes it an exemplary building block for complex molecular design. Its demonstrated application as a linker in the synthesis of PROTACs underscores its importance in modern drug discovery, providing researchers with a reliable component to systematically explore and optimize targeted protein degraders and other advanced therapeutic modalities.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | C12H24O3 | CID 17854069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. lookchem.com [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. PubChemLite - this compound (C12H24O3) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. US9834578B2 - Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry - Google Patents [patents.google.com]

- 9. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 10. WO1990008125A2 - Method of preparation of 8-hydroxyoctanoic acid - Google Patents [patents.google.com]

- 11. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to tert-Butyl 8-hydroxyoctanoate for Advanced Research Applications

Abstract

This technical guide provides a comprehensive analysis of tert-Butyl 8-hydroxyoctanoate, a bifunctional molecule of increasing importance in medicinal chemistry and drug development. We will delve into its core physicochemical properties, centering on its molecular weight and structure, and explore its synthesis, analytical validation, and critical applications. The primary focus will be on its role as a versatile linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where its specific chain length and functional groups are leveraged to create novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's utility and technical characteristics.

Core Physicochemical Characterization

This compound (CAS No: 401901-41-5) is an aliphatic ester characterized by a linear eight-carbon chain, a terminal hydroxyl group, and a tert-butyl ester group. This unique structure provides both a nucleophilic handle (the alcohol) for further derivatization and a sterically hindered ester that resists hydrolysis, a valuable feature in many biological systems. The tert-butyl group is a cornerstone in drug design, often incorporated to enhance metabolic stability, improve cell permeability, or provide a specific steric profile for target engagement[1].

The fundamental properties of this molecule are summarized in the table below, providing a foundation for its application in complex synthetic routes.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄O₃ | [2][3][4] |

| Molecular Weight | 216.32 g/mol | [2][3][4] |

| Exact Mass | 216.17254462 Da | [3][5] |

| IUPAC Name | This compound | [3] |

| SMILES | CC(C)(C)OC(=O)CCCCCCCO | [3][5] |

| CAS Number | 401901-41-5 | [2][4] |

| XLogP3 | 2.5 | [3][5] |

| Hydrogen Bond Donor Count | 1 | [3][5] |

| Hydrogen Bond Acceptor Count | 3 | [3][5] |

| Rotatable Bond Count | 9 | [5] |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through the protection of a precursor molecule. A common and efficient strategy involves the selective reduction of a mono-protected dicarboxylic acid.

Principle of Synthesis: Selective Reduction

A robust method for synthesizing this compound involves starting with suberic acid (octanedioic acid). The first step is a mono-esterification to produce suberic acid mono-tert-butyl ester. This intermediate is then selectively reduced at the free carboxylic acid terminus to yield the primary alcohol, this compound. This route is advantageous as it utilizes commercially available starting materials and employs well-understood chemical transformations. One reported synthesis pathway achieves a yield of approximately 74%[5]. The use of a tert-butyl group is a deliberate choice to protect the carboxylic acid under conditions where other esters might be cleaved[6].

Synthesis Workflow Diagram

The logical flow from starting materials to the final, purified product is illustrated below. This workflow emphasizes the critical steps of protection, reduction, and purification necessary to achieve a high-purity final compound.

Caption: General workflow for the synthesis and purification of this compound.

Exemplary Laboratory Protocol

This protocol is an illustrative example. Researchers must adapt all procedures based on laboratory-specific safety protocols and reagent availability.

-

Reaction Setup: To a solution of suberic acid mono-tert-butyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere, add borane-THF complex (BH₃-THF, ~1.2 eq) dropwise. The use of an inert atmosphere and anhydrous solvent is critical as borane reacts violently with water.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases. This step neutralizes the excess borane reagent.

-

Work-up: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The acidic and basic washes remove inorganic byproducts.

-

Isolation: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the final product.

Analytical Validation

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis. While specific spectra are proprietary to suppliers, the expected results are well-defined[7].

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should feature a prominent singlet at approximately 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group. A triplet at ~3.64 ppm indicates the two protons adjacent to the terminal hydroxyl group (-CH₂OH). Other methylene protons will appear as multiplets between 1.2 and 2.2 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the carbonyl carbon of the ester at ~173 ppm, the quaternary carbon of the tert-butyl group at ~80 ppm, and the carbon bearing the hydroxyl group at ~62 ppm.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a protonated molecular ion [M+H]⁺ at an m/z of approximately 217.18[8].

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band around 3300-3400 cm⁻¹ due to the O-H stretch of the alcohol and a sharp, intense absorption band around 1730 cm⁻¹ corresponding to the C=O stretch of the tert-butyl ester.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a functional building block in the synthesis of more complex molecules, particularly in the field of targeted protein degradation.

Core Application: PROTAC Linker Chemistry

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.

This compound serves as an excellent starting material for the linker component. Its eight-carbon chain provides spatial separation between the two ligands, which is critical for the formation of a productive ternary complex (Target-PROTAC-Ligase). The terminal hydroxyl group allows for covalent attachment to one of the ligands, while the protected carboxylic acid can be deprotected and coupled to the second ligand. It has been explicitly identified as a linker used in the synthesis of PROTACs for Cyclin-Dependent Kinase (CDK) degradation, which have demonstrated anti-tumor activity[4].

Caption: Role of this compound as a PROTAC linker.

Other Synthetic Applications

Beyond PROTACs, this molecule is a valuable reagent for synthesizing unsaturated hydroxy fatty acid derivatives, which have been investigated as potential immuno-adjuvants[2]. The defined chain length and terminal hydroxyl group make it a versatile building block in synthetic organic chemistry.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

-

Safety Precautions: According to GHS classifications, this compound is considered an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage Conditions: To ensure maximum stability and prevent degradation, the compound should be stored at -20°C[2]. Upon receiving, it is recommended to centrifuge the vial before opening to recover any product that may be on the cap or walls[2].

Conclusion

This compound is more than a simple chemical; it is a key enabling tool for modern drug discovery. With a molecular weight of 216.32 g/mol and a bifunctional structure, it provides the precise attributes required for constructing complex therapeutic modalities like PROTACs. Its synthesis is straightforward, and its properties are well-characterized, making it a reliable component in multi-step synthetic campaigns. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this molecule's characteristics and applications is essential for developing the next generation of targeted therapies.

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. usbio.net [usbio.net]

- 3. This compound | C12H24O3 | CID 17854069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. lookchem.com [lookchem.com]

- 6. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 7. 401901-41-5|this compound|BLD Pharm [bldpharm.com]

- 8. PubChemLite - this compound (C12H24O3) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to tert-Butyl 8-hydroxyoctanoate: A Key Bifunctional Building Block in Advanced Drug Development

Introduction: Unveiling a Versatile Molecular Scaffold

In the landscape of modern medicinal chemistry and drug development, the demand for versatile, bifunctional molecules that serve as reliable scaffolds is paramount. tert-Butyl 8-hydroxyoctanoate emerges as a compound of significant interest for researchers and scientists in this field. Its structure, featuring a sterically hindered tert-butyl ester at one end of an eight-carbon chain and a reactive primary hydroxyl group at the other, provides a unique combination of a stable, selectively cleavable protecting group and a nucleophilic handle for further chemical elaboration.

This guide offers a comprehensive technical overview of this compound, delving into its precise chemical identity, physicochemical properties, robust synthesis and purification protocols, and its critical applications as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a precursor in the synthesis of novel immuno-adjuvants. The causality behind experimental choices and the validation inherent in the described protocols are emphasized to provide field-proven insights for the discerning scientific audience.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical synthesis and application. This compound is unambiguously defined by the following identifiers and properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 401901-41-5 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₂H₂₄O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 216.32 g/mol | --INVALID-LINK--[1] |

| Canonical SMILES | CC(C)(C)OC(=O)CCCCCCCO | --INVALID-LINK--[1] |

| InChI Key | BFFNOXGQNLNKTJ-UHFFFAOYSA-N | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 46.5 Ų | --INVALID-LINK--[1] |

| Predicted XLogP3 | 2.5 | --INVALID-LINK--[1] |

The tert-butyl ester group provides significant steric hindrance, rendering it stable to a variety of reaction conditions, including those that are basic, nucleophilic, and reductive.[2] This stability allows for selective manipulation of the terminal hydroxyl group. The ester can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the corresponding carboxylic acid.[2] The long alkyl chain imparts lipophilicity, which can be a crucial factor in modulating the pharmacokinetic properties of larger drug constructs.

Synthesis and Purification: A Validated Two-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available dicarboxylic acid, suberic acid (octanedioic acid). This pathway is designed for selectivity and scalability, ensuring a high-purity final product.

Caption: Synthetic pathway for this compound.

Step 1: Selective Mono-esterification of Suberic Acid

Principle: The primary challenge in this step is to achieve mono-esterification of a symmetric dicarboxylic acid. Direct esterification methods often yield a mixture of di-ester, mono-ester, and unreacted starting material. A controlled reaction using a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP) allows for a more selective reaction at room temperature, favoring the mono-ester product.

Experimental Protocol:

-

Reaction Setup: To a solution of octanedioic acid (suberic acid) (1.0 eq) in dichloromethane (DCM), add 4-Dimethylaminopyridine (DMAP) (1.0 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.0 eq).

-

Reagent Addition: Add tert-butanol (1.2 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Dilute the reaction mixture with diethyl ether and wash sequentially with 0.01 N HCl and water. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product, 8-(tert-butoxy)-8-oxooctanoic acid, can be purified by flash column chromatography.

Step 2: Selective Reduction of the Carboxylic Acid

Principle: The key to this step is the selective reduction of the terminal carboxylic acid in the presence of the sterically hindered tert-butyl ester. Strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce both functional groups. Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF), are known to be highly effective and selective for the reduction of carboxylic acids over esters.[3][4][5] The borane reagent reacts preferentially with the acidic proton of the carboxylic acid, initiating the reduction cascade.[3]

Experimental Protocol:

-

Reaction Setup: Dissolve 8-(tert-butoxy)-8-oxooctanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

-

Reagent Addition: Add a solution of Borane-THF complex (approx. 1.5-2.0 eq of BH₃) dropwise to the cooled solution.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification of this compound

Principle: The final product is a moderately polar molecule. Silica gel column chromatography is an effective method for its purification, separating it from any unreacted starting material or byproducts.[6][7] The choice of eluent is critical for achieving good separation. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, is often optimal.

Experimental Protocol:

-

Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent like hexanes.[7]

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

-

Elution: Begin elution with a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexanes:ethyl acetate) to elute the product.[8]

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | - A sharp singlet at ~1.45 ppm integrating to 9 protons (the tert-butyl group).- A triplet at ~3.65 ppm integrating to 2 protons (the -CH₂-OH group).- A triplet at ~2.20 ppm integrating to 2 protons (the -CH₂- adjacent to the carbonyl).- A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.- A series of multiplets between ~1.20 and 1.65 ppm for the remaining 10 methylene protons of the alkyl chain. |

| ¹³C NMR | - A signal for the carbonyl carbon at ~173 ppm.- A signal for the quaternary carbon of the tert-butyl group at ~80 ppm.- A signal for the carbon bearing the hydroxyl group (-CH₂-OH) at ~63 ppm.- A signal for the methyl carbons of the tert-butyl group at ~28 ppm.- Several signals in the range of 25-35 ppm for the methylene carbons of the alkyl chain.[9] |

| FTIR (neat) | - A strong, broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol.- A strong, sharp absorption band around 1730 cm⁻¹ characteristic of the C=O stretch of the ester.- C-H stretching absorptions just below 3000 cm⁻¹. |

| Mass Spec (ESI+) | - Predicted [M+H]⁺ = 217.18- Predicted [M+Na]⁺ = 239.16- A characteristic fragmentation pattern showing the loss of the tert-butyl group or isobutylene (a loss of 56 or 57 amu).[12] |

Applications in Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in two cutting-edge areas of drug development: PROTACs and immuno-adjuvants.

A Flexible Linker for PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[13][14] A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.[13]

The linker is not merely a spacer; its length, flexibility, and composition are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2][] this compound serves as an excellent starting point for the synthesis of alkyl-based linkers.

References

- 1. This compound | C12H24O3 | CID 17854069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction [jove.com]

- 5. Khan Academy [khanacademy.org]

- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 7. web.uvic.ca [web.uvic.ca]

- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Tert-butyl acetoacetate | C8H14O3 | CID 15538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - this compound (C12H24O3) [pubchemlite.lcsb.uni.lu]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Application of Linkers in Chemical Biology [bldpharm.com]

Physical and chemical properties of tert-Butyl 8-hydroxyoctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 8-hydroxyoctanoate is a bifunctional organic molecule that is gaining increasing attention in the fields of medicinal chemistry and drug development. Its structure, featuring a primary alcohol and a sterically hindered tert-butyl ester, makes it a valuable building block in the synthesis of complex molecules. Notably, it has been identified as a useful linker in the development of Proteolysis-Targeting Chimeras (PROTACs) and as a reagent in the synthesis of unsaturated hydroxy fatty acid derivatives with potential applications as immuno-adjuvants.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with theoretical insights into its reactivity and spectral characteristics.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄O₃ | [3] |

| Molecular Weight | 216.32 g/mol | [3] |

| CAS Number | 401901-41-5 | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Not Experimentally Determined (likely a colorless liquid or low melting solid) | Inferred |

| Boiling Point | Not Experimentally Determined | - |

| Melting Point | Not Experimentally Determined | - |

| Solubility | Not Experimentally Determined; expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred |

| Computed XLogP3 | 2.5 | [3] |

| Computed Complexity | 170 | [3] |

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic strategies that leverage the reactivity of its constituent functional groups. A commonly cited precursor is suberic acid mono-tert-butyl ester, which can be reduced to the target molecule.[4]

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis from Suberic Acid Mono-tert-butyl Ester (Theoretical)

This protocol is based on general procedures for the selective reduction of carboxylic acids in the presence of esters. Specific reaction conditions for this substrate may require optimization.

-

Dissolution: Dissolve suberic acid mono-tert-butyl ester in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add a solution of a selective reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), to the cooled solution with stirring. The stoichiometry should be carefully controlled to favor the reduction of the carboxylic acid over the ester.

-

Reaction: Allow the reaction to proceed at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of methanol or water at 0 °C.

-

Workup: Perform an aqueous workup to remove inorganic byproducts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and a mild aqueous acid or base.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Purification

Purification of this compound will likely involve standard techniques for moderately polar organic compounds.

-

Column Chromatography: Given the presence of a hydroxyl group, silica gel chromatography is a suitable method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should effectively separate the product from non-polar impurities and more polar byproducts.

-

Distillation: If the compound is a liquid at room temperature and thermally stable, vacuum distillation could be employed for purification, especially on a larger scale.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the primary alcohol and the tert-butyl ester.

Reactivity of the Hydroxyl Group

The primary alcohol is a versatile functional handle that can undergo a variety of transformations:

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a range of oxidizing agents.

-

Esterification and Etherification: The hydroxyl group can be acylated to form esters or alkylated to form ethers.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.

Reactivity of the tert-Butyl Ester Group

The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality.

-

Stability: It is generally stable to basic conditions and a wide range of nucleophilic reagents.

-

Acid-Catalyzed Hydrolysis: The tert-butyl ester can be readily cleaved under acidic conditions to yield the corresponding carboxylic acid and isobutylene. This deprotection is a key feature in its synthetic utility.

Chemical Compatibility and Stability

-

Storage: For long-term storage, it is recommended to keep this compound at -20°C.[5]

-

Incompatibilities: It should be stored away from strong oxidizing agents and strong acids.

Spectroscopic Characterization (Theoretical)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show the following key signals:

-

A singlet at approximately 1.4 ppm, integrating to 9 protons, corresponding to the tert-butyl group.

-

A triplet at approximately 3.6 ppm, integrating to 2 protons, corresponding to the methylene group adjacent to the hydroxyl group (-CH₂OH).

-

A triplet at approximately 2.2 ppm, integrating to 2 protons, corresponding to the methylene group adjacent to the ester carbonyl (-CH₂COO-).

-

A series of multiplets in the range of 1.2-1.7 ppm, integrating to 10 protons, for the remaining methylene groups in the octanoate chain.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon backbone:

-

A signal for the ester carbonyl carbon around 173 ppm.

-

A signal for the quaternary carbon of the tert-butyl group around 80 ppm.

-

A signal for the carbon bearing the hydroxyl group (-CH₂OH) around 62 ppm.

-

Signals for the methyl carbons of the tert-butyl group around 28 ppm.

-

A series of signals for the methylene carbons of the octanoate chain between 25 and 35 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups:

-

A broad O-H stretching band for the alcohol at approximately 3300-3400 cm⁻¹.

-

A strong C=O stretching band for the ester at approximately 1730 cm⁻¹.

-

C-H stretching bands for the alkyl groups in the region of 2850-2960 cm⁻¹.

-

A C-O stretching band for the ester around 1150 cm⁻¹.

Mass Spectrometry (Predicted)

In mass spectrometry with electron ionization (EI), the molecular ion peak at m/z 216 may be weak or absent. Common fragmentation patterns would include:

-

Loss of a tert-butyl group ([M - 57]⁺).

-

Loss of isobutylene ([M - 56]⁺) via McLafferty rearrangement.

-

Loss of water ([M - 18]⁺) from the alcohol.

-

Alpha-cleavage adjacent to the alcohol.

Applications in Drug Development

The unique structural features of this compound make it a valuable tool in modern drug discovery.

PROTAC Linker

As a bifunctional molecule, it is well-suited for use as a linker in the synthesis of PROTACs. The hydroxyl and tert-butyl ester groups provide orthogonal handles for conjugation to a target-binding ligand and an E3 ligase-binding ligand. The length and flexibility of the octanoate chain can be crucial for optimizing the formation of the ternary complex required for protein degradation.[2][6]

Caption: Conceptual use of this compound in PROTAC design.

Synthesis of Immuno-adjuvants

The compound is also used as a reagent in the synthesis of unsaturated hydroxy fatty acid derivatives, which are being investigated as immuno-adjuvants.[5] The long alkyl chain and the hydroxyl functionality are likely key features for their biological activity.

Safety and Handling

Based on GHS classifications, this compound is considered to be a skin, eye, and respiratory irritant.[3]

-

Handling: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. As recommended, storage at -20°C is ideal for maintaining long-term stability.[5]

Conclusion

This compound is a versatile chemical entity with significant potential in synthetic and medicinal chemistry. While a complete experimental characterization is not yet widely available, its predicted properties and the known reactivity of its functional groups provide a solid foundation for its application in research. As its use, particularly in the burgeoning field of targeted protein degradation, continues to grow, a more comprehensive experimental dataset will undoubtedly become available, further solidifying its role as a valuable tool for chemists and drug developers.

References

The Strategic Utility of tert-Butyl 8-Hydroxyoctanoate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Building Block for Complex Synthesis

In the landscape of organic synthesis, the demand for versatile building blocks that offer both functionality and selective reactivity is paramount. tert-Butyl 8-hydroxyoctanoate has emerged as a valuable intermediate, particularly in the construction of complex molecular architectures and in the burgeoning field of targeted protein degradation. Its structure, featuring a sterically hindered tert-butyl ester and a terminal primary alcohol, provides a strategic advantage for multistep syntheses where orthogonal protecting group strategies are essential. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a range of reaction conditions, while the hydroxyl group offers a reactive handle for further functionalization. This guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 216.32 g/mol | --INVALID-LINK--[1] |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Boiling Point | 324.8±25.0 °C (Predicted) | --INVALID-LINK--[2] |

| Density | 1.024±0.06 g/cm³ (Predicted) | --INVALID-LINK--[2] |

| Storage Temperature | -20°C | --INVALID-LINK--[3] |

Safety Summary: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with the mono-protection of a C8 dicarboxylic acid, followed by the selective reduction of the unprotected carboxylic acid.

Part 1: Synthesis of the Precursor, 8-(tert-Butoxy)-8-oxooctanoic Acid

The key precursor, 8-(tert-butoxy)-8-oxooctanoic acid (also known as suberic acid mono-tert-butyl ester), is prepared by the mono-esterification of octanedioic acid.

-

Reaction Setup: To a solution of octanedioic acid (1.00 g, 5.75 mmol) in dichloromethane (6.8 mL), add tert-butanol (6.9 mL, 71.8 mmol), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.1 g, 5.74 mmol), and 4-dimethylaminopyridine (DMAP) (0.7 g, 5.74 mmol).

-

Reaction Execution: Stir the reaction mixture at room temperature for 5 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether (60 mL) and wash sequentially with 0.01 N HCl (50 mL) and water (50 mL).

-

Isolation and Purification: Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.

-

Yield: This procedure affords 8-(tert-butoxy)-8-oxooctanoic acid as a colorless oil (0.41 g, 1.77 mmol, 31% yield).[2]

-

¹H NMR (400 MHz, DMSO-d₆) δ ppm: 11.94 (br s, 1H), 2.18 (t, J=7.3 Hz, 4H), 1.54-1.42 (m, 4H), 1.40 (s, 9H), 1.34-1.20 (m, 4H).[2]

Part 2: Reduction to this compound

The second step involves the selective reduction of the free carboxylic acid in the presence of the tert-butyl ester. Borane complexes are suitable reagents for this transformation.

-

Reaction Setup: Dissolve 8-(tert-butoxy)-8-oxooctanoic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0 °C and slowly add a solution of borane tetrahydrofuran complex (BH₃•THF) in THF.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, carefully quench the excess borane by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to yield this compound.

While a peer-reviewed source with the full spectroscopic data is not available, the expected spectral characteristics are as follows:

-

¹H NMR: The spectrum should show a singlet for the tert-butyl protons around δ 1.4 ppm, a triplet for the methylene protons adjacent to the hydroxyl group (CH₂OH) around δ 3.6 ppm, a triplet for the methylene protons adjacent to the ester carbonyl (CH₂COO) around δ 2.2 ppm, and a series of multiplets for the other methylene protons in the aliphatic chain.

-

¹³C NMR: The spectrum is expected to show a peak for the carbonyl carbon around δ 173 ppm, a peak for the quaternary carbon of the tert-butyl group around δ 80 ppm, a peak for the carbon bearing the hydroxyl group (CH₂OH) around δ 62 ppm, and several peaks in the aliphatic region (δ 25-35 ppm) for the remaining methylene carbons and the methyl carbons of the tert-butyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretch of the ester at approximately 1730 cm⁻¹, a broad O-H stretching band for the alcohol at around 3300-3400 cm⁻¹, and C-H stretching bands in the region of 2850-2950 cm⁻¹.

-

Mass Spectrometry: The predicted mass spectrum shows several characteristic adducts, including [M+H]⁺ at m/z 217.17983 and [M+Na]⁺ at m/z 239.16177[4].

Application in the Synthesis of PROTACs

A significant and modern application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound has been utilized in the synthesis of a potent and selective CDK9 degrader, referred to as PROTAC CDK Degrader-1[5].

The Role of this compound as a Linker

The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which is critical for efficient ternary complex formation and subsequent ubiquitination. The eight-carbon chain of this compound provides the necessary length and flexibility for this purpose.

The synthesis of a PROTAC using this linker typically involves the following key steps:

-

Functionalization of the Hydroxyl Group: The terminal hydroxyl group of this compound is the primary site for attachment to one of the PROTAC's ligands, often the E3 ligase ligand (e.g., a Cereblon ligand like pomalidomide). A common method for this is the Mitsunobu reaction, which allows for the coupling of the alcohol with a nucleophile (such as the nitrogen of an amine or the oxygen of a phenol on the E3 ligase ligand) with inversion of configuration if the alcohol is chiral[6][7].

-

Deprotection of the tert-Butyl Ester: Once the linker is attached to the first ligand, the tert-butyl ester is deprotected to reveal the carboxylic acid. This is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane.

-

Coupling to the Second Ligand: The newly exposed carboxylic acid is then coupled to the second ligand (the target protein binder) via an amide bond formation reaction, commonly using peptide coupling reagents such as HATU or HBTU.

Conclusion

This compound is a strategically designed building block that offers significant advantages in modern organic synthesis. The orthogonal nature of its protected carboxylic acid and reactive primary alcohol makes it an ideal component for the construction of complex molecules where precise control over reactivity is essential. Its application as a flexible linker in the synthesis of PROTACs highlights its relevance in contemporary drug discovery and chemical biology. This guide has provided a comprehensive overview of its synthesis, characterization, and a key application, offering researchers and drug development professionals the foundational knowledge to effectively utilize this versatile molecule in their synthetic endeavors.

References

- 1. This compound | C12H24O3 | CID 17854069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8 [chemicalbook.com]

- 3. usbio.net [usbio.net]

- 4. PubChemLite - this compound (C12H24O3) [pubchemlite.lcsb.uni.lu]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

Strategic Synthesis of Unsaturated Hydroxy Fatty Acid Derivatives Leveraging tert-Butyl 8-Hydroxyoctanoate

An In-Depth Technical Guide

Abstract

Unsaturated hydroxy fatty acids (UHFAs) represent a critical class of bioactive lipids, with prominent members like ricinoleic acid and coriolic acid derivatives demonstrating significant therapeutic potential.[1][2][3][4] Their synthesis demands a strategic approach that allows for precise control over the placement of both the hydroxyl group and the carbon-carbon double bond, including its stereochemistry. This guide provides a comprehensive technical overview of a robust and versatile synthetic strategy starting from tert-butyl 8-hydroxyoctanoate. We will dissect the core three-stage workflow—oxidation, olefination, and deprotection—explaining the causality behind experimental choices, providing detailed, field-proven protocols, and offering insights into overcoming common synthetic challenges. This document is intended for researchers, chemists, and drug development professionals seeking to construct complex UHFA derivatives with high fidelity.

The Keystone Reagent: Why this compound?

The selection of a starting material is the first critical decision in any synthetic campaign. This compound is an exemplary choice for UHFA synthesis due to its intrinsic bifunctionality, which is strategically masked and revealed.[5][6][7]

-

Orthogonal Functionality: The molecule possesses a primary alcohol, which is readily available for oxidation and subsequent chain extension, and a carboxylic acid protected as a tert-butyl ester.

-

The tert-Butyl Protecting Group: The tert-butyl ester is a robust protecting group, stable to a wide range of nucleophilic, basic, and mild oxidative/reductive conditions that will be employed in subsequent steps.[8][9] Its removal is typically achieved under specific acidic conditions that do not affect other common functional groups, ensuring selective deprotection at the final stage of the synthesis.[10][11][12]

This inherent structure allows for a linear and logical synthetic sequence where the reactive centers are addressed in a controlled, stepwise manner.

The Core Synthetic Workflow: A Three-Act Synthesis

The transformation of this compound into a target UHFA derivative can be elegantly achieved in a three-step core sequence. Each step presents a set of choices that influence yield, purity, and the ultimate stereochemical outcome.

Caption: High-level overview of the synthetic workflow.

Step 1: Oxidation of the Primary Alcohol to an Aldehyde

The initial transformation involves the selective oxidation of the primary alcohol to an aldehyde. This step is critical, as the aldehyde is the electrophilic partner for the subsequent carbon-carbon bond-forming reaction. The primary challenge is to prevent over-oxidation to the carboxylic acid, which would terminate the desired reaction sequence. Therefore, the choice of oxidant is paramount.

Causality Behind Experimental Choices:

-

Chromium-based reagents like Pyridinium chlorochromate (PCC) are effective but are falling out of favor due to their toxicity.

-

Dess-Martin Periodinane (DMP) is a highly reliable and mild oxidant that offers excellent yields and short reaction times at room temperature. Its broad functional group tolerance makes it a go-to choice.

-

Swern Oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) is another excellent, mild method that operates at low temperatures (-78 °C), minimizing side reactions. The primary drawback is the formation of volatile and malodorous dimethyl sulfide.

-

TEMPO-based Oxidations (e.g., using (bpy)CuI/TEMPO/air) represent a greener alternative, using air as the terminal oxidant under catalytic conditions.[13]

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Dess-Martin Oxidation | Dess-Martin Periodinane | CH₂Cl₂, Room Temp | Fast, high-yielding, mild, operationally simple. | Reagent is shock-sensitive, stoichiometric waste. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂, -78 °C to RT | Very mild, high yields, avoids heavy metals. | Requires cryogenic temperatures, produces dimethyl sulfide.[14][15] |

| TEMPO Catalysis | TEMPO, (bpy)CuI, Air | MeCN, Room Temp | Catalytic, uses air as oxidant, environmentally benign. | Can be slower, catalyst optimization may be needed.[13] |

For most lab-scale syntheses, Dess-Martin oxidation provides the best balance of efficiency, reliability, and operational simplicity.

Step 2: Olefination via the Wittig Reaction

With the aldehyde in hand, the next stage is to form the carbon-carbon double bond and extend the chain. The Wittig reaction is the canonical method for this transformation, reacting the aldehyde with a phosphorus ylide.[16][17] The structure of the ylide is the primary determinant of the stereochemical outcome (E vs. Z) of the newly formed double bond.[18]

Caption: Control of alkene geometry in the Wittig reaction.

Expert Insights on Stereocontrol:

-

For Z-Alkenes (cis): Use a non-stabilized ylide (where the R group attached to the carbanion is an alkyl group). These ylides are highly reactive and the reaction is under kinetic control. The key is to use salt-free conditions (e.g., preparing the ylide with KHMDS or NaHMDS instead of n-BuLi, which generates LiBr/LiCl salts). The reaction proceeds through an early, puckered transition state that minimizes steric interactions, leading preferentially to the Z-alkene.[19]

-

For E-Alkenes (trans): Use a stabilized ylide (where the R group is electron-withdrawing, such as an ester or nitrile). These ylides are less reactive, and the initial addition to the aldehyde is often reversible. The reaction proceeds under thermodynamic control, favoring the more stable E-alkene product.[17] The Horner-Wadsworth-Emmons (HWE) reaction, a variation using phosphonate esters, is also highly reliable for generating E-alkenes and has the advantage that the phosphate byproduct is water-soluble, simplifying purification.

Step 3: Deprotection of the tert-Butyl Ester

The final step in the core sequence is the hydrolysis of the tert-butyl ester to unveil the free carboxylic acid. This is almost universally accomplished under acidic conditions, which exploit the stability of the tertiary carbocation that is formed upon cleavage.

Mechanism of Acid-Catalyzed Deprotection:

The most common reagent is trifluoroacetic acid (TFA), often used as a 50% solution in a non-nucleophilic solvent like dichloromethane (DCM).[10][12]

-

Protonation: The carbonyl oxygen of the ester is protonated by TFA, making the carbonyl carbon more electrophilic.

-

Cleavage: The C-O single bond cleaves, releasing the final carboxylic acid and a relatively stable tert-butyl carbocation.

-

Elimination: The tert-butyl cation is quenched by eliminating a proton, forming the volatile byproduct isobutylene and regenerating the acid catalyst.[20]

For substrates that are sensitive to the harshness of neat TFA, milder conditions such as aqueous phosphoric acid can be employed, though this may require heating.[11][12]

Detailed Experimental Protocols

The following protocols are representative procedures for each step of the synthesis. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 3.1: Oxidation via Dess-Martin Periodinane (DMP)

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.1 M solution).

-

Addition: Add Dess-Martin Periodinane (1.1 - 1.2 equiv) to the stirred solution portion-wise at room temperature. The mixture may become slightly cloudy.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 1-3 hours.

-

Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pour it into a vigorously stirred saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 3 equiv). Stir until the layers are clear.

-

Work-up: Separate the layers in a separatory funnel. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude aldehyde is often pure enough for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Protocol 3.2: Z-Selective Wittig Olefination

-

Ylide Preparation: In a flame-dried flask under inert atmosphere, suspend the desired alkyltriphenylphosphonium bromide salt (1.1 equiv) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv, typically 1.0 M in THF) dropwise. The solution will turn a characteristic deep red/orange color. Stir at room temperature for 1 hour.

-

Reaction: Cool the ylide solution to -78 °C. Add a solution of the aldehyde from Protocol 3.1 (1.0 equiv) in anhydrous THF dropwise.

-

Warming: Maintain the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.[18]

-

Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can be challenging to remove; eluting with a hexane-rich mobile phase is often effective.

Protocol 3.3: TFA-Mediated Deprotection

-

Setup: Dissolve the protected unsaturated fatty acid ester from Protocol 3.2 (1.0 equiv) in anhydrous DCM (approx. 0.1 M).

-

Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution (creating a 50% TFA/DCM mixture). Stir at room temperature.[10][12]

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To remove residual TFA, co-evaporate the residue with toluene two or three times.

-

Purification: The resulting unsaturated hydroxy fatty acid can be purified by crystallization or flash column chromatography if necessary.

Conclusion

The synthetic pathway commencing with this compound offers a powerful and adaptable platform for the creation of diverse unsaturated hydroxy fatty acid derivatives. By understanding the causal principles behind the choice of reagents and conditions for each of the core steps—oxidation, olefination, and deprotection—researchers can exert precise control over the final molecular architecture. The detailed protocols and strategic insights provided in this guide serve as a robust foundation for professionals in drug discovery and chemical biology to synthesize novel bioactive lipids for further investigation.

References

- 1. Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Coriolic Acid (13-(S)-Hydroxy-9Z, 11E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. usbio.net [usbio.net]

- 6. This compound | C12H24O3 | CID 17854069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C12H24O3) [pubchemlite.lcsb.uni.lu]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. Protective Groups [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. tert-Butyl Esters [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Khan Academy [khanacademy.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Wittig Reaction [organic-chemistry.org]

- 18. Facile and stereoselective synthesis of (Z)-15-octadecenoic acid and (Z)-16-nonadecenoic acid: monounsaturated omega-3 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Synthesis of tert-Butyl 8-hydroxyoctanoate from suberic acid mono-tert-butyl ester

Application Note & Protocol

Chemoselective Synthesis of tert-Butyl 8-hydroxyoctanoate via Borane-Mediated Reduction of Suberic Acid Mono-tert-butyl Ester

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable bifunctional molecule often used as a linker in drug development and materials science. The protocol details a highly chemoselective reduction of the terminal carboxylic acid of suberic acid mono-tert-butyl ester using a borane-tetrahydrofuran complex (BH₃·THF). The key challenge in this synthesis is the selective reduction of the carboxylic acid in the presence of a sterically hindered ester, a feat not achievable with common reducing agents like lithium aluminum hydride. This guide elucidates the mechanistic rationale for reagent selection, provides a detailed, field-tested laboratory protocol, and outlines methods for purification and characterization of the final product.

Principle and Rationale for Chemoselectivity

The conversion of suberic acid mono-tert-butyl ester to this compound requires the reduction of a carboxylic acid functional group while leaving an ester group intact. This presents a significant chemoselectivity challenge.

-

Strong Hydride Reagents (e.g., LiAlH₄): Lithium aluminum hydride is a powerful reducing agent capable of reducing both carboxylic acids and esters.[1][2] Its high reactivity and lack of selectivity make it unsuitable for this transformation, as it would lead to the formation of octane-1,8-diol.

-

Mild Hydride Reagents (e.g., NaBH₄): Sodium borohydride is not sufficiently reactive to reduce carboxylic acids or esters under standard conditions, making it ineffective for this synthesis.[1]

-

Borane (BH₃): Borane is an electrophilic reducing agent, contrasting with the nucleophilic nature of metal hydrides.[3] Its reactivity is driven by the desire to accept an electron pair into boron's empty p-orbital.[3] Carboxylic acids, being electron-rich, react rapidly with borane.[4][5] The initial reaction is an acid-base step, forming a triacyloxyborane intermediate with the evolution of hydrogen gas.[4] This intermediate is significantly more reactive towards further reduction than a standard ester. Conversely, the tert-butyl ester carbonyl is relatively electron-poor due to the electronegativity of the oxygen atoms and is less reactive towards the electrophilic borane.[3] This differential reactivity allows for the highly selective reduction of the carboxylic acid.[6][7]

The borane reagent is typically handled as a stabilized complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), which are commercially available solutions that are safer and more convenient to handle than gaseous diborane.[8][9]

Diagram 1: Overall reaction scheme for the selective reduction.

Reagent and Product Data

A summary of the key physical and chemical properties for the starting material and the final product is provided below.

| Property | Suberic Acid Mono-tert-butyl Ester[10] | This compound[11][12] |

| IUPAC Name | 8-(tert-Butoxy)-8-oxooctanoic acid | This compound |

| Molecular Formula | C₁₂H₂₂O₄ | C₁₂H₂₄O₃ |

| Molar Mass | 230.30 g/mol | 216.32 g/mol |

| CAS Number | 234081-94-8 | 401901-41-5 |

| Appearance | Colorless Oil | Colorless Liquid |

| Boiling Point | Not specified | Not specified |

| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |

Detailed Experimental Protocol

This protocol is designed for a ~5 mmol scale synthesis. All operations involving borane-THF should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

Materials and Equipment

-

Suberic acid mono-tert-butyl ester: 1.15 g (5.0 mmol)

-

Borane-tetrahydrofuran complex (BH₃·THF): 1.0 M solution in THF, 5.5 mL (5.5 mmol, 1.1 eq.)

-

Anhydrous Tetrahydrofuran (THF): 25 mL

-

Methanol (MeOH): 10 mL

-

1 M Hydrochloric Acid (HCl): 20 mL

-

Ethyl Acetate (EtOAc): 50 mL

-

Saturated Sodium Chloride (Brine) solution: 20 mL

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask (100 mL), two-necked

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow

Diagram 2: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Reaction Setup:

-

Place a magnetic stir bar into a flame-dried 100 mL two-necked round-bottom flask.

-

Fit the flask with septa and establish an inert atmosphere using a nitrogen or argon line.

-

Add suberic acid mono-tert-butyl ester (1.15 g, 5.0 mmol) to the flask, followed by 20 mL of anhydrous THF.

-

Stir the solution until the starting material is fully dissolved.

-

Cool the flask to 0 °C using an ice-water bath.

-

-

Addition of Borane Reagent:

-

Slowly add the 1.0 M solution of BH₃·THF (5.5 mL, 5.5 mmol) to the stirred solution dropwise via syringe over 15-20 minutes. Maintain the internal temperature below 5 °C.

-

Causality Note: A slow, controlled addition is crucial to manage the initial exothermic reaction and the evolution of hydrogen gas.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The product will have a higher Rf value than the starting carboxylic acid.

-

-

Quenching the Reaction:

-

Once the reaction is complete (as indicated by TLC), cool the flask back down to 0 °C in an ice-water bath.

-

CRITICAL STEP: Slowly and carefully add 10 mL of methanol dropwise to quench the excess borane. Vigorous hydrogen gas evolution (effervescence) will be observed.[13]

-

Causality Note: The addition of a protic solvent like methanol safely decomposes any remaining reactive borane species into harmless trimethoxyborane. Failure to quench properly can be hazardous during the aqueous work-up.

-

After the addition is complete, remove the ice bath and stir the mixture for 30 minutes at room temperature until gas evolution ceases.

-

-

Aqueous Work-up:

-

Concentrate the reaction mixture using a rotary evaporator to remove most of the THF and methanol.

-

Add 25 mL of ethyl acetate to the residue and transfer the solution to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of water, and 20 mL of brine.

-

Causality Note: The acid wash removes any borate salts and other basic impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Purification:

-

Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product as a colorless or pale yellow oil.

-

Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (e.g., from 9:1 to 3:1) to afford the pure this compound.

-

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Results for this compound |

| ¹H NMR | δ (ppm) ~3.64 (t, 2H, -CH₂OH), ~2.18 (t, 2H, -CH₂COO-), ~1.55 (m, 4H), ~1.44 (s, 9H, -C(CH₃)₃), ~1.32 (m, 6H). Note: The -OH proton may appear as a broad singlet.[10] |

| ¹³C NMR | δ (ppm) ~173.5 (C=O), ~80.0 (-C(CH₃)₃), ~62.5 (-CH₂OH), ~35.0 (-CH₂COO-), ~32.5, ~29.0, ~28.0 (-C(CH₃)₃), ~25.5, ~25.0.[14] |

| FT-IR | Broad peak ~3350 cm⁻¹ (O-H stretch), sharp peak ~1730 cm⁻¹ (C=O ester stretch), peaks ~2930 cm⁻¹ (C-H stretch). |

| MS (ESI+) | Expected m/z: 217.18 [M+H]⁺, 239.16 [M+Na]⁺.[12] |

Safety and Handling

-